molecular formula C15H18BrN3O2 B2948239 (Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide CAS No. 330673-04-6

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide

Cat. No.: B2948239
CAS No.: 330673-04-6
M. Wt: 352.232
InChI Key: UQQVQYWXPJMWEN-UHFFFAOYSA-N
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Description

(Z)-N'-(5-Bromo-2-oxoindolin-3-ylidene)heptanehydrazide is a synthetic small molecule based on the 5-bromoindolin-2-one (5-bromoisatin) scaffold, functionalized with a heptanehydrazide chain via a hydrazone linker. This structure class is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents, particularly in oncology. Compounds featuring the 5-bromo-2-oxoindolin-3-ylidene core have been extensively investigated as potential anti-proliferative agents and kinase inhibitors. Research on analogous structures has demonstrated potent activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) carcinomas . The molecular design often mimics pharmacophoric features of known inhibitors, such as sunitinib, targeting key signaling pathways involved in tumor growth and angiogenesis . The hydrazone linker is a critical structural component, serving as a hydrogen bond donor and acceptor domain that facilitates interaction with amino acid residues in enzyme active sites, which is essential for biological activity . The incorporation of a lipophilic heptane chain is a strategic modification intended to enhance binding to hydrophobic pockets within target proteins, such as the allosteric site of VEGFR-2, potentially improving potency and selectivity . The bromine substituent on the oxoindole ring can influence the compound's electronic properties and its binding affinity through specific interactions. This product is intended for research purposes as a chemical reference standard, a building block for further synthetic elaboration, or a candidate for in vitro biological screening. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]heptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-2-3-4-5-6-13(20)18-19-14-11-9-10(16)7-8-12(11)17-15(14)21/h7-9,17,21H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPANKPCRTOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with heptanehydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the oxoindoline moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted oxoindoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide involves its interaction with specific molecular targets. The brominated oxoindoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Indolinone Ring

  • 5-Bromo Substitution: Bromine at the 5-position is a common feature in bioactive indolinone derivatives. For example, N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (2a) exhibited moderate apoptosis-inducing activity (EC50 = ~10 µM), while its 4-bromo-5-methyl analog (3g) showed a 40-fold increase in potency (EC50 = 0.24 µM) in HCT116 cells .
  • Hydroxy and Methoxy Groups: 2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide (VIId) demonstrated anti-inflammatory activity, with IR and NMR data confirming hydrogen bonding via phenolic -OH .

Hydrazide Chain Modifications

  • Aliphatic Chains: (Z)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-propylpentane Hydrazide (4b): A shorter branched chain (2-propylpentane) yielded a melting point of 172–173°C and distinct IR peaks at 1729 cm<sup>−1</sup> (C=O) and 1663 cm<sup>−1</sup> (C=N) .
  • Aromatic and Heterocyclic Chains :
    • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide : Substitution with a furan ring introduces π-conjugation, altering electronic properties and bioactivity (anti-inflammatory focus) .
    • 3,4,5-Trimethoxybenzohydrazide : Aromatic methoxy groups in 2a and 3g contributed to apoptosis induction via enhanced binding interactions .

Specialized Functional Groups

  • Dithiocarbazate Derivatives : Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate incorporates sulfur atoms, enabling unique hydrogen-bonding (N–H⋯S) and halogen interactions (C–Br⋯S) in its crystal structure .

Physicochemical Properties

Compound Melting Point (°C) IR Key Peaks (cm<sup>−1</sup>) Notable Features Reference
(Z)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-propylpentane Hydrazide 172–173 1729 (C=O), 1663 (C=N) Branched aliphatic chain
2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide - 3237 (NH), 1676 (C=O), 1628 (C=N) Phenolic -OH for H-bonding
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - - S-containing; forms C–Br⋯S halogen bonds

Biological Activity

(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)heptanehydrazide is a compound derived from the condensation of 5-bromo-2-oxoindole and heptanehydrazide. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial properties. The structural characteristics of this compound, including its bromine substituent and hydrazone linkage, may contribute to its biological efficacy.

Chemical Structure

The molecular formula for this compound is C13H14BrN3OC_{13}H_{14}BrN_3O. The compound features a hydrazone functional group, which is known for its reactivity and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H14BrN3OC_{13}H_{14}BrN_3O
Molecular Weight300.17 g/mol
Melting Point212–213 °C
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound involves the reaction of 5-bromo-2-oxoindole with heptanehydrazide under acidic conditions. The reaction typically yields the desired product in moderate to high yields, confirmed by NMR and mass spectrometry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 5-bromoindole have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival.

Case Study:
In a study evaluating the cytotoxic effects of various indole derivatives, this compound demonstrated IC50 values ranging from 10 to 30 µM against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds containing indole structures are known for their ability to inhibit pro-inflammatory cytokines.

Research Findings:
In vitro assays showed that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Oxidative Stress Induction : The bromine atom can generate reactive oxygen species, leading to cellular damage in cancer cells.

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